MC2590

Description

Properties

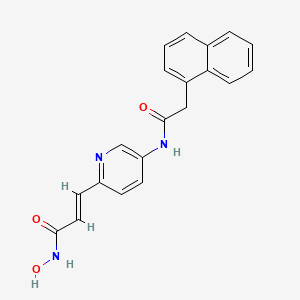

Molecular Formula |

C20H17N3O3 |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

(E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide |

InChI |

InChI=1S/C20H17N3O3/c24-19(23-26)11-10-16-8-9-17(13-21-16)22-20(25)12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11,13,26H,12H2,(H,22,25)(H,23,24)/b11-10+ |

InChI Key |

DTNVLAIWDVXDJR-ZHACJKMWSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CN=C(C=C3)/C=C/C(=O)NO |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CN=C(C=C3)C=CC(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to MC2590: A Potent Pyridine-Containing Histone Deacetylase (HDAC) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC2590 is a potent, pyridine-containing histone deacetylase (HDAC) inhibitor with demonstrated activity against a range of cancer cell lines and parasitic organisms. As a class I/IIb-selective inhibitor, it primarily targets HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10 at nanomolar concentrations. Its mechanism of action is centered on the induction of cell cycle arrest at the G2/M phase and the activation of apoptotic pathways, leading to programmed cell death in malignant cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies associated with this compound, intended to support further research and drug development efforts.

Chemical Structure and Properties

This compound, with the IUPAC name (E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide, is a hydroxamate-based compound. The presence of the hydroxamic acid moiety is critical for its HDAC inhibitory activity, as it chelates the zinc ion in the active site of the enzyme. The pyridine (B92270) and naphthalene (B1677914) groups contribute to the molecule's binding affinity and selectivity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide |

| CAS Number | 2284460-01-9 |

| Molecular Formula | C20H17N3O3 |

| Molecular Weight | 347.37 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

This compound exerts its biological effects through the inhibition of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of genes that can suppress tumor growth and induce apoptosis.

HDAC Inhibition Profile

This compound is a selective inhibitor of Class I and IIb HDAC isoforms. Its inhibitory activity has been quantified with the following half-maximal inhibitory concentrations (IC50).[1][2]

Table 2: In Vitro HDAC Inhibitory Activity of this compound

| HDAC Isoform | Class | IC50 (μM) |

| HDAC1 | I | 0.015 - 0.156 |

| HDAC2 | I | 0.015 - 0.156 |

| HDAC3 | I | 0.015 - 0.156 |

| HDAC8 | I | 0.015 - 0.156 |

| HDAC6 | IIb | 0.015 - 0.156 |

| HDAC10 | IIb | 0.015 - 0.156 |

| HDAC4 | IIa | 1.35 - 3.98 |

| HDAC5 | IIa | 1.35 - 3.98 |

| HDAC7 | IIa | 1.35 - 3.98 |

| HDAC9 | IIa | 1.35 - 3.98 |

| HDAC11 | IV | 1.35 - 3.98 |

Antiproliferative and Pro-Apoptotic Effects

This compound has demonstrated potent antiproliferative activity against various cancer cell lines. This is primarily achieved through the induction of cell cycle arrest at the G2/M phase and the activation of programmed cell death (apoptosis).[2] Mechanistic studies have shown that treatment with this compound leads to an increase in the expression of pro-apoptotic proteins such as p21, BAX, and BAK, while downregulating anti-apoptotic proteins like BCL-2 and cell cycle regulators like cyclin D1.[2]

Signaling Pathways

The anticancer effects of this compound are mediated through the modulation of key signaling pathways that control cell cycle progression and apoptosis.

G2/M Cell Cycle Arrest Pathway

HDAC inhibitors, including this compound, can induce G2/M phase cell cycle arrest by affecting the expression and activity of critical cell cycle regulators.[3][4][5] Inhibition of HDACs can lead to the upregulation of p21, a cyclin-dependent kinase inhibitor, which in turn can inhibit the activity of cyclin B1-CDK1 complexes, a key driver of the G2 to M phase transition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7–HMGA2–Cyclin A2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Downregulation of Cell Cycle and Checkpoint Genes by Class I HDAC Inhibitors Limits Synergism with G2/M Checkpoint Inhibitor MK-1775 in Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Core Mechanism of Action of MC2590

Notice to the Reader:

Following a comprehensive search of publicly available scientific literature, clinical trial databases, and chemical patent repositories, no specific information has been found for a compound designated as "MC2590." This identifier does not correspond to any known therapeutic agent, research compound, or biological molecule within the public domain at the time of this report.

The absence of data prevents the creation of the requested in-depth technical guide on the mechanism of action of this compound. It is possible that "this compound" represents:

-

An internal, proprietary code for a compound under early-stage development that has not yet been publicly disclosed.

-

A typographical error in the compound identifier.

-

A discontinued (B1498344) project for which public data is no longer available.

Without specific details regarding the chemical structure, biological targets, or therapeutic area of this compound, it is impossible to provide the requested information, including quantitative data, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the identifier and consult internal documentation or proprietary databases that may contain information on non-public compounds.

Should "this compound" be a misidentification of another compound, providing the correct name or structure will allow for a thorough and accurate compilation of the requested technical guide. We are committed to providing detailed and accurate scientific information and will gladly assist with a revised query.

Unraveling the Biological Target of MC2590: A Comprehensive Analysis

The identity and biological target of the entity designated "MC2590" remain elusive within the public scientific domain. Extensive searches of chemical databases, clinical trial registries, and the broader scientific literature have not yielded any specific compound, drug, or biological molecule with this identifier. Consequently, a detailed technical guide on its biological target, including quantitative data, experimental protocols, and signaling pathways, cannot be formulated at this time.

This lack of information suggests several possibilities: "this compound" could be an internal, proprietary code for a compound still in the early stages of preclinical development and not yet disclosed publicly. Alternatively, it may represent a misinterpretation of a different identifier, such as a clinical trial number (e.g., NCT number) or a publication ID. Without further context or a publicly available chemical structure, a definitive analysis of its biological interactions is not feasible.

For researchers, scientists, and drug development professionals seeking to understand the mechanism of action of a novel compound, the typical workflow involves a series of established experimental and computational approaches. A hypothetical workflow for identifying the biological target of a new chemical entity is outlined below.

Hypothetical Target Identification Workflow

This diagram illustrates a general sequence of methodologies that could be employed to identify the biological target of a novel compound, should one become available.

Caption: A generalized workflow for identifying the biological target of a novel chemical entity.

In the absence of specific information on this compound, this document serves to outline the established scientific process for such an inquiry. Should "this compound" be a non-public identifier, further details would be contingent on disclosure by the originating entity. For the scientific and drug development community, the principles of target identification and validation remain a cornerstone of modern therapeutic innovation.

An In-depth Technical Guide on the Discovery and Origin of Novel M4 Muscarinic Acetylcholine Receptor Antagonists

Disclaimer: Extensive searches for a compound with the specific identifier "MC2590" did not yield any publicly available information. This technical guide will therefore focus on a well-characterized and representative selective M4 muscarinic acetylcholine (B1216132) receptor antagonist, VU6021625 , for which substantial data exists in the scientific literature. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

Nonselective antagonists of muscarinic acetylcholine receptors (mAChRs) have shown efficacy in treating movement disorders such as Parkinson's disease and dystonia. However, their clinical utility is often limited by significant adverse effects due to the broad inhibition of all five mAChR subtypes (M1-M5).[1][2][3][4] Recent research has focused on developing subtype-selective antagonists to retain therapeutic efficacy while minimizing side effects. The M4 muscarinic acetylcholine receptor, in particular, has emerged as a promising target for the development of new treatments for movement disorders.[1][2][3][4] This guide details the discovery, synthesis, and characterization of VU6021625, a first-in-class selective M4 antagonist.[2][3][4]

Discovery and Origin

VU6021625 was discovered and characterized as part of a research effort to develop selective M4 muscarinic acetylcholine receptor antagonists.[2][3][4] The development of this compound and its analogs, VU6013720 and VU6021302, represents a significant advancement in the field, providing valuable tools for studying the role of the M4 receptor in various physiological and pathological processes.[2][3][4][5]

Chemical Synthesis

The synthesis of VU6021625 is a multi-step process. A key step in the synthesis involves a Suzuki-Miyaura coupling reaction. The detailed synthetic scheme is outlined in the scientific literature.[2][3]

Experimental Protocol: General Synthesis of VU6021625

A detailed protocol for the synthesis of VU6021625 and its analogs can be found in the supporting information of the primary research publication.[3] The general scheme involves the reaction of an exo-amine intermediate with 3,6-dichloropyridazine, followed by a Boc-deprotection and reductive amination with tetrahydro-2H-pyran-4-carbaldehyde. The final step to yield VU6021625 is a Suzuki-Miyaura coupling.[2][3]

Diagram of the general synthetic workflow for VU6021625:

Pharmacological Characterization

VU6021625 has been extensively characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

The potency and selectivity of VU6021625 were assessed using calcium mobilization assays in Chinese Hamster Ovary (CHO) cell lines expressing individual human or rat mAChR subtypes.[3]

| Compound | Assay | hM4 IC50 (nM) | rM4 IC50 (nM) | rM1 IC50 (nM) | rM2 IC50 (nM) | rM3 IC50 (nM) | rM5 IC50 (nM) |

| VU6021625 | Calcium Mobilization | 0.44 | 57 | >10,000 | >10,000 | >10,000 | >10,000 |

| VU6013720 | Calcium Mobilization | 0.59 | 20 | >10,000 | >10,000 | >10,000 | >10,000 |

| VU6021302 | Calcium Mobilization | 1.8 | 70 | >10,000 | >10,000 | >10,000 | >10,000 |

| hM4: human M4 receptor, rM4: rat M4 receptor. Data extracted from ACS Pharmacology & Translational Science, 2021.[3] |

Experimental Protocol: Calcium Mobilization Assay

The functional potency and selectivity of the compounds were determined by measuring changes in intracellular calcium concentration in CHO cells stably expressing one of the five mAChR subtypes. Cells were plated and incubated overnight. The next day, the cells were loaded with a calcium-sensitive dye. The compound of interest was then added, followed by an EC80 concentration of acetylcholine to stimulate the receptor. The resulting change in fluorescence, indicative of calcium mobilization, was measured using a fluorometric imaging plate reader. IC50 values were calculated from the concentration-response curves.[3]

The antiparkinsonian and antidystonic efficacy of VU6021625 was evaluated in rodent models of movement disorders.[2][3][4] For instance, VU6021625 was shown to reverse haloperidol-induced catalepsy in mice, a model used to assess potential antiparkinsonian effects.[3]

Signaling Pathway

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs). The M4 receptor subtype primarily couples to the Gi/o family of G proteins. Activation of the M4 receptor by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, VU6021625 blocks the binding of acetylcholine to the M4 receptor, thereby preventing this downstream signaling cascade.

Diagram of the M4 receptor signaling pathway and the action of VU6021625:

Conclusion

The development of selective M4 muscarinic acetylcholine receptor antagonists like VU6021625 represents a promising therapeutic strategy for movement disorders. The high selectivity of this compound for the M4 receptor over other mAChR subtypes suggests the potential for reduced side effects compared to nonselective antagonists. The detailed characterization of VU6021625 provides a solid foundation for further preclinical and clinical development.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of VU6028418: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling MC2590: A Molecule with a Dual Identity and Divergent Therapeutic Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identity of the molecule designated as MC2590 is currently ambiguous, with publicly available information pointing to two distinct chemical entities with vastly different therapeutic applications. One source describes this compound as a peptide in early-stage development for metabolic regulation and cardiometabolic recovery. Conversely, a published scientific study identifies this compound as a small molecule N-hydroxypyridin-2-yl acrylamide (B121943), a class of compounds known as histone deacetylase (HDAC) inhibitors, with data presented on its anti-parasitic activity.

This technical guide addresses this discrepancy by providing a comprehensive overview of the potential therapeutic applications for both classes of molecules. Due to the lack of specific public data for this compound in either context, this document presents generalized, representative data, experimental protocols, and signaling pathways for both HDAC inhibitors and metabolic peptides. This guide is intended to serve as a foundational resource for understanding the potential of these two distinct therapeutic approaches, while underscoring the critical need for further clarification on the true nature of this compound.

Section 1: this compound as a Histone Deacetylase (HDAC) Inhibitor

The identification of this compound as an N-hydroxypyridin-2-yl acrylamide in a peer-reviewed study places it within the class of histone deacetylase (HDAC) inhibitors.[1] HDAC inhibitors are a class of epigenetic drugs that play a significant role in cancer therapy and are being investigated for other indications, including parasitic diseases.[1][2]

Mechanism of Action of HDAC Inhibitors

HDAC enzymes remove acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby silencing gene expression.[3] HDAC inhibitors block the activity of these enzymes, leading to an accumulation of acetylated histones.[4] This "hyperacetylation" results in a more relaxed, open chromatin structure, which can reactivate the transcription of silenced genes, including tumor suppressor genes.[3][4]

Beyond histones, HDAC inhibitors also affect the acetylation status and function of numerous non-histone proteins, including transcription factors and signaling molecules, which contributes to their therapeutic effects.[1][4] These effects can lead to cell cycle arrest, differentiation, and apoptosis (programmed cell death) in cancer cells, with minimal impact on normal cells.[1][5]

Potential Therapeutic Applications of HDAC Inhibitors

The primary therapeutic application of HDAC inhibitors is in oncology. Several HDAC inhibitors have been approved by the FDA for the treatment of hematological malignancies such as cutaneous T-cell lymphoma and multiple myeloma.[6][7] Clinical trials are ongoing to evaluate their efficacy in a wide range of solid tumors, often in combination with other anticancer agents.[1][8]

Additionally, HDAC inhibitors are being explored as potential treatments for parasitic diseases.[2] By targeting the HDACs of parasites, these inhibitors can interfere with essential cellular processes, leading to parasite death.[9] However, the study that identified this compound as an HDAC inhibitor reported that it was inactive against the parasite Trypanosoma cruzi and toxic to the host cells at the tested concentrations.

Representative Data for an HDAC Inhibitor

Due to the absence of specific quantitative data for this compound, the following table provides representative data for a well-characterized HDAC inhibitor, Vorinostat (SAHA), to illustrate typical in vitro metrics.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Viability) | HCT116 (Colon Cancer) | 2.5 µM | [1] |

| IC50 (HDAC Activity) | HeLa Nuclear Extract | 50 nM | [10] |

| Apoptosis Induction | Jurkat (T-cell Leukemia) | 5 µM (Significant increase in Annexin V positive cells after 24h) | [1][11] |

| Cell Cycle Arrest | K562 (Leukemia) | G2/M phase arrest at 1 µM | [1][11] |

Example Experimental Protocols for HDAC Inhibitor Evaluation

Objective: To determine the half-maximal inhibitory concentration (IC50) of an HDAC inhibitor on cancer cell proliferation.

Methodology:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the HDAC inhibitor for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 4 hours.

-

Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.[11]

Objective: To measure the direct inhibitory effect of a compound on HDAC enzyme activity.

Methodology:

-

In a 96-well plate, combine a source of HDAC enzymes (e.g., HeLa cell nuclear extract), the HDAC inhibitor at various concentrations, and a fluorogenic HDAC substrate.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and add a developer solution that generates a fluorescent signal from the deacetylated substrate.

-

Measure the fluorescence using a fluorometer.

-

Calculate the IC50 value based on the inhibition of fluorescence compared to a control without the inhibitor.[10][12]

Objective: To quantify the induction of apoptosis by an HDAC inhibitor.

Methodology:

-

Treat cells with the HDAC inhibitor for a defined period (e.g., 24-48 hours).

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[11]

Signaling Pathway Affected by HDAC Inhibitors

Section 2: this compound as a Peptide for Metabolic Regulation

An alternative identity for this compound comes from a dossier describing it as a peptide for "metabolic regulation and cardiometabolic recovery." Peptides are short chains of amino acids that act as signaling molecules and have emerged as promising therapeutics for metabolic disorders.[13][14] A prominent class of such peptides are the glucagon-like peptide-1 (GLP-1) receptor agonists.[15][16]

Mechanism of Action of Metabolic Peptides (GLP-1 Receptor Agonists)

GLP-1 is an incretin (B1656795) hormone released from the gut in response to food intake.[16] GLP-1 receptor agonists mimic the action of endogenous GLP-1 by binding to and activating the GLP-1 receptor, which is found in various tissues, including the pancreas, brain, and gastrointestinal tract.[15][16] The activation of the GLP-1 receptor has several metabolic effects:

-

Stimulation of Insulin (B600854) Secretion: It enhances glucose-dependent insulin release from pancreatic β-cells.[15]

-

Suppression of Glucagon Secretion: It inhibits the release of glucagon, a hormone that raises blood sugar levels.[15]

-

Slowing of Gastric Emptying: It delays the absorption of nutrients from the gut, which helps to control post-meal blood sugar spikes.[17]

-

Promotion of Satiety: It acts on the brain to increase feelings of fullness and reduce appetite, leading to decreased food intake.[17]

Potential Therapeutic Applications of Metabolic Peptides

The primary therapeutic applications for GLP-1 receptor agonists are type 2 diabetes and obesity.[18] By improving glycemic control and promoting weight loss, these peptides can also have beneficial effects on cardiovascular risk factors, contributing to "cardiometabolic recovery."[19][20] Some GLP-1 receptor agonists have been shown to reduce the risk of major adverse cardiovascular events in patients with type 2 diabetes.[20]

Representative Data for a Metabolic Peptide

As no specific data for this compound as a metabolic peptide is available, the following table presents representative data for a well-known GLP-1 receptor agonist, Semaglutide, to illustrate typical clinical outcomes.

| Parameter | Study Population | Result | Reference |

| HbA1c Reduction | Adults with Type 2 Diabetes | ~1.5% reduction from baseline | [18] |

| Weight Loss | Adults with Obesity | ~15% reduction in body weight | [18] |

| Blood Pressure Reduction | Adults with Type 2 Diabetes | ~5 mmHg reduction in systolic blood pressure | [15] |

| Cardiovascular Risk Reduction | Adults with Type 2 Diabetes and high cardiovascular risk | Significant reduction in major adverse cardiovascular events | [20] |

Example Experimental Protocols for Metabolic Peptide Evaluation

Objective: To determine the potency of a peptide in activating the GLP-1 receptor.

Methodology:

-

Use a cell line engineered to express the human GLP-1 receptor and a reporter gene system (e.g., cAMP response element-luciferase).

-

Treat the cells with various concentrations of the test peptide.

-

After an incubation period, measure the reporter gene activity (e.g., luminescence).

-

Calculate the EC50 (half-maximal effective concentration) value from the dose-response curve.

Objective: To assess the ability of a peptide to stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

Methodology:

-

Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat).

-

Incubate the islets with the test peptide at different glucose concentrations (e.g., low and high glucose).

-

After the incubation period, collect the supernatant and measure the insulin concentration using an ELISA kit.

-

Determine if the peptide significantly enhances insulin secretion at high glucose compared to low glucose.

Objective: To evaluate the effect of a peptide on glucose tolerance in an animal model of diabetes or obesity.

Methodology:

-

Administer the test peptide to the animals.

-

After a specified time, administer an oral glucose load.

-

Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.

-

Measure the blood glucose levels at each time point.

-

Calculate the area under the curve (AUC) for the glucose excursion to assess the improvement in glucose tolerance.

Signaling Pathway for GLP-1 Receptor Agonists

Conclusion

The available information on this compound is conflicting, pointing to two distinct molecular entities: a small molecule HDAC inhibitor and a peptide for metabolic regulation. This guide has provided a comprehensive, albeit generalized, overview of the potential therapeutic applications, mechanisms of action, and evaluation methods for both classes of compounds.

For researchers, scientists, and drug development professionals, it is imperative to seek definitive clarification on the chemical structure and biological activity of this compound before proceeding with any research or development efforts. The divergent paths of an HDAC inhibitor and a metabolic peptide represent fundamentally different therapeutic strategies with unique challenges and opportunities. Further public disclosure of data from the developing entity is essential to resolve this ambiguity and unlock the true potential of this compound.

References

- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HDAC inhibitors in parasitic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 4. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]

- 5. Histone deacetylase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. Effect of clinically approved HDAC inhibitors on Plasmodium, Leishmania and Schistosoma parasite growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. primemdcenter.com [primemdcenter.com]

- 14. Peptide Therapy for Fat Loss and Metabolism: A New Frontier in Weight Management [hawaiinaturalmedicine.com]

- 15. my.clevelandclinic.org [my.clevelandclinic.org]

- 16. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]

- 17. droracle.ai [droracle.ai]

- 18. wyclinicfoundation.com [wyclinicfoundation.com]

- 19. nghs.com [nghs.com]

- 20. Cardiometabolic medicine – the US perspective on a new subspecialty - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: MC2590 In Vitro and In Vivo Studies

Despite a comprehensive search for scientific literature, no specific information, quantitative data, experimental protocols, or signaling pathways associated with a compound designated "MC2590" could be identified. The search results did not yield any relevant in vitro or in vivo studies for a substance with this name.

Therefore, it is not possible to provide the requested in-depth technical guide, including data tables, experimental methodologies, and signaling pathway diagrams. The initial search for "this compound in vitro studies" and "this compound in vivo studies" did not return any specific scholarly articles or research data pertaining to this compound. The search results were of a general nature, discussing in vitro and in vivo methodologies broadly, or referencing other, unrelated compounds.

For researchers, scientists, and drug development professionals seeking information on a specific compound, accurate identification is crucial. It is possible that "this compound" may be an internal project code, a misnomer, or a compound that has not yet been described in publicly available scientific literature.

To obtain the desired information, it is recommended to:

-

Verify the compound identifier: Double-check the name "this compound" for accuracy. Ensure that it is the correct and complete designation.

-

Consult internal documentation: If this is an internal project, refer to internal databases, reports, and documentation for data and protocols.

-

Search alternative databases: Explore specialized chemical and pharmaceutical databases that may contain information on proprietary or less-publicized compounds.

-

Contact the originating source: If the compound name was obtained from a specific research group, institution, or company, direct inquiry may be the most effective way to access the relevant data.

Without any foundational data from the scientific literature, the creation of a technical guide with the specified core requirements is not feasible at this time. Should information on this compound become publicly available, this request can be revisited.

An In-depth Technical Guide to MC2590 and its Structural Analogs: Potent Histone Deacetylase Inhibitors Targeting Toxoplasma gondii

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of MC2590, a potent pyridine-containing histone deacetylase (HDAC) inhibitor. This compound and its related compounds have demonstrated significant efficacy against the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis. This document details the biological activity, experimental protocols, and underlying mechanism of action of these compounds, presenting a valuable resource for researchers in parasitology and medicinal chemistry.

Core Compound: this compound

This compound is a hydroxamate-based compound identified as a potent inhibitor of histone deacetylases. It exhibits a selective inhibition profile, primarily targeting human HDAC isoforms 1, 2, 3, 6, 8, and 10, which fall under the Class I and IIb categories of HDACs, with IC50 values ranging from 15 to 156 nM.[1] It also shows inhibitory activity against HDAC isoforms 4, 5, 7, 9, and 11 at higher concentrations (IC50 values of 1350–3890 nM).[1] The chemical structure of this compound is (E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide, with the CAS number 2284460-01-9.

Structural Analogs and Derivatives

Research into hydroxamate-based HDAC inhibitors has yielded a number of structural analogs and derivatives of this compound with potent anti-parasitic properties. Key examples include MC1742, MC2059, and MC2125. These compounds share the core hydroxamic acid functional group, which is crucial for their HDAC inhibitory activity, but differ in their capping and linker moieties.

Quantitative Biological Data

The following table summarizes the in vitro biological activity of this compound and its analogs against Toxoplasma gondii and human cell lines. The data highlights their potency and selectivity.

| Compound | T. gondii Type I IC50 (nM) | T. gondii Type II IC50 (nM) | HFF Cell Line IC50 (nM) | HepG2 Cell Line IC50 (nM) | Selectivity Index (HFF/Type II) | Selectivity Index (HepG2/Type II) |

| This compound | 30 ± 6 | 23 ± 6 | 34,553 ± 9,386 | 5,531 ± 1,879 | 1,502 | 240 |

| MC1742 | 39 ± 7 | 30 ± 8 | 3,000 | Not Available | 100 | Not Available |

| MC2059 | 89 ± 6 | 75 ± 9 | 15,800 ± 1,536 | 8,364 ± 125 | 211 | 111 |

| MC2125 | 10 ± 3 | 5 ± 1 | 16,313 ± 2,529 | 198 ± 55 | 3,263 | 40 |

Data sourced from "Hydroxamate-based compounds are potent inhibitors of Toxoplasma gondii HDAC biological activity"[1]. HFF stands for Human Foreskin Fibroblast, and HepG2 is a human liver cancer cell line.

Mechanism of Action: HDAC Inhibition in Toxoplasma gondii

The primary mechanism of action for this compound and its analogs is the inhibition of histone deacetylases within the Toxoplasma gondii parasite. HDACs are crucial enzymes that regulate gene expression by removing acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression.

By inhibiting HDACs, these compounds induce a state of hyperacetylation of the parasite's histones.[1] This alteration in the epigenetic landscape leads to the dysregulation of gene expression, ultimately resulting in the arrest of parasite proliferation and cell death.[1]

References

Methodological & Application

Application Notes and Protocols for MC2590 in Animal Models

Subject: Preclinical Application of MC2590 in In Vivo Cancer Models

Introduction

Extensive research of publicly available scientific literature and databases has revealed no specific compound designated as "this compound." It is possible that "this compound" is an internal development code, a novel compound not yet publicly disclosed, or a misnomer.

This document, therefore, serves as a generalized framework and best-practice guide for the preclinical evaluation of a novel anti-cancer agent, hypothetically designated this compound, in animal models. The methodologies and principles outlined herein are based on established practices in oncological drug development and can be adapted once the specific characteristics of this compound (e.g., mechanism of action, chemical properties) are known.

Hypothetical Mechanism of Action and Signaling Pathway

For the purpose of this illustrative guide, we will postulate that this compound is an inhibitor of a critical kinase, "Kinase X," involved in a hypothetical "Cancer Growth Pathway."

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity.

Animal Model: Female C57BL/6 mice, 6-8 weeks old.

Methodology:

-

Acclimatize animals for a minimum of 7 days.

-

Randomize mice into groups of 3-5.

-

Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline). The vehicle choice will depend on the solubility and stability of the compound.

-

Administer escalating doses of this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

-

Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in posture or activity, ruffled fur).

-

Record body weight daily.

-

The MTD is typically defined as the dose that results in no more than 15-20% mean body weight loss and no mortality.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Animal Model: Male Swiss Webster mice, 7-9 weeks old.[1]

Methodology:

-

Administer a single dose of this compound (e.g., 5 mg/kg) via intravenous and the intended therapeutic route (e.g., oral, intraperitoneal) to different groups of mice.[1]

-

Collect blood samples at serial time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.

-

Process blood to plasma and store at -80°C.

-

Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

-

Calculate key PK parameters using non-compartmental analysis.

Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.

Animal Model: Immunodeficient mice (e.g., Athymic Nude or SCID) bearing subcutaneous human cancer cell line xenografts.

Methodology:

-

Inject human cancer cells (selected based on in vitro sensitivity to this compound) subcutaneously into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, standard-of-care positive control).

-

Administer treatment as per the determined MTD and schedule.

-

Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

-

At the end of the study, euthanize mice and collect tumors for pharmacodynamic (PD) biomarker analysis.

Caption: General workflow for a xenograft efficacy study.

Data Presentation

Quantitative data from these studies should be summarized in clear, concise tables.

Table 1: Hypothetical Maximum Tolerated Dose (MTD) Data for this compound

| Dose Group (mg/kg) | Administration Route | Number of Animals | Mean Body Weight Change (%) | Mortality | Clinical Signs |

| Vehicle | Oral | 5 | +2.5 | 0/5 | None Observed |

| 10 | Oral | 5 | -1.2 | 0/5 | None Observed |

| 30 | Oral | 5 | -8.5 | 0/5 | Mild lethargy |

| 100 | Oral | 5 | -22.1 | 2/5 | Severe lethargy, ruffled fur |

Table 2: Hypothetical Pharmacokinetic Parameters of this compound (5 mg/kg, Oral)

| Parameter | Unit | Value |

| Cmax | ng/mL | 1500 |

| Tmax | h | 1.0 |

| AUC(0-t) | ng*h/mL | 7500 |

| t1/2 | h | 4.2 |

| Bioavailability (%) | % | 35 |

Table 3: Hypothetical Xenograft Efficacy Data

| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle | QD, PO | 1250 | - | +1.8 |

| This compound (25 mg/kg) | QD, PO | 625 | 50 | -3.5 |

| This compound (50 mg/kg) | QD, PO | 312 | 75 | -9.2 |

| Standard of Care | Q3D, IV | 437 | 65 | -7.8 |

Conclusion and Future Directions

Upon determination of the actual properties of this compound, these generalized protocols should be refined. Further studies may include orthotopic or genetically engineered mouse models to more accurately recapitulate human disease. Combination studies with standard-of-care agents should also be considered to explore potential synergistic effects. Rigorous and well-designed animal studies are crucial for the successful clinical translation of novel therapeutic agents like this compound.

References

Application Notes and Protocols: MC2590 Dosage and Administration Guidelines

A comprehensive search for the compound "MC2590" did not yield any specific information regarding its dosage, administration, mechanism of action, or any associated preclinical or clinical studies. The search results did not contain any data that would allow for the creation of detailed application notes, protocols, or visualizations as requested.

The information retrieved consisted of general guidelines for clinical trial design, unrelated drug administration protocols, and information on compounds with different designations. No documents directly mentioning "this compound" in a relevant context were found.

Therefore, it is not possible to provide the requested detailed application notes and protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams for this compound at this time. Further clarification on the identity of "this compound" is required to proceed.

Application Notes and Protocols for the Analytical Detection of Drug Candidates

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reliable detection and quantification of drug candidates in various matrices is a cornerstone of drug discovery and development. The choice of analytical methodology is intrinsically linked to the physicochemical properties of the analyte. This document provides a comprehensive overview of common analytical techniques and detailed protocols applicable to different classes of molecules. While the specific compound "MC2590" is not publicly documented, the principles and methods outlined herein provide a robust framework for establishing and validating analytical methods for novel drug candidates, once their basic properties are understood.

Method Selection for a Novel Compound

The initial step in developing a detection method is to characterize the analyte. The decision tree below guides the selection of an appropriate analytical technique based on the molecular weight (MW) and the availability of specific binding agents (e.g., antibodies).

Section 1: Analytical Methods for Small Molecules

Small molecule drugs are typically characterized by their low molecular weight and are amenable to a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, used for separation, identification, and quantification.

Experimental Protocol: HPLC-UV/Vis Method Development

-

Column Selection: Start with a versatile column, such as a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Selection:

-

Aqueous Phase (A): 0.1% Formic Acid in Water.

-

Organic Phase (B): 0.1% Formic Acid in Acetonitrile (B52724).

-

-

Gradient Elution: Begin with a broad gradient to determine the approximate elution time.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 5% B

-

18-20 min: 5% B

-

-

-

Method Optimization: Adjust the gradient slope, mobile phase composition (e.g., trying methanol (B129727) as the organic phase), and pH to achieve optimal separation and peak shape.

-

Quantification: Create a calibration curve using standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low concentrations of small molecules in complex biological matrices due to its high sensitivity and selectivity.[1]

Experimental Protocol: Protein Precipitation for Plasma Samples

-

Thaw plasma samples on ice.

-

To 50 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (a stable isotope-labeled version of the analyte is ideal).

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Table 1: Representative Quantitative Data for a Small Molecule by LC-MS/MS

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quant. (LLOQ) | 1 ng/mL |

| Upper Limit of Quant. (ULOQ) | 1000 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (%RSD) | < 15% (< 20% at LLOQ) |

| Recovery | 85-115% |

Section 2: Analytical Methods for Biologics

Biologics, such as proteins, peptides, and antibody-drug conjugates (ADCs), require different analytical strategies due to their large size and complex structure.

Immunoassays

Immunoassays are highly specific and sensitive methods that rely on the binding of an antibody to the analyte. The enzyme-linked immunosorbent assay (ELISA) is a common format.

Experimental Protocol: General Sandwich ELISA

-

Coating: Dilute capture antibody in coating buffer (e.g., PBS, pH 7.4) and add 100 µL to each well of a 96-well plate. Incubate overnight at 4 °C.

-

Washing: Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Sample Incubation: Add 100 µL of standards and samples to the wells and incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Detection Antibody: Add 100 µL of diluted, enzyme-conjugated detection antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the wash step.

-

Substrate Addition: Add 100 µL of substrate solution (e.g., TMB) and incubate in the dark until color develops (typically 15-30 minutes).

-

Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).

-

Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Table 2: Representative Quantitative Data for a Biologic by ELISA

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quant. (LLOQ) | 10 pg/mL |

| Upper Limit of Quant. (ULOQ) | 1000 pg/mL |

| Accuracy (% Bias) | Within ±20% (±25% at LLOQ) |

| Precision (%RSD) | < 20% (< 25% at LLOQ) |

| Specificity | No significant cross-reactivity |

Section 3: Signaling Pathway Context

Understanding the mechanism of action of a drug candidate can inform the development of pharmacodynamic (PD) biomarker assays. For instance, if "this compound" were a kinase inhibitor, an immunoassay could be developed to detect the phosphorylation of a downstream target.

In this hypothetical pathway, "this compound" inhibits Kinase B. An immunoassay using an antibody specific to the phosphorylated form of the Target Protein could be used as a PD biomarker to measure the drug's activity in biological samples.

While the identity of "this compound" is unknown, this application note provides a comprehensive framework of analytical methodologies and detailed protocols for the detection and quantification of small molecule and biological drug candidates. The selection of the most appropriate method will depend on the specific physicochemical properties of "this compound". The workflows, protocols, and data presentation formats provided herein serve as a guide for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for novel therapeutic agents.

References

Application Notes and Protocols for High-Throughput Screening Assays

Topic: MC2590 for High-Throughput Screening Assays

Initial Assessment: Following a comprehensive search for the compound "this compound" in the context of high-throughput screening assays, no specific information was found in the public domain. The search yielded general information about high-throughput screening (HTS) methodologies and various signaling pathways, but no data, protocols, or publications directly related to a compound designated this compound.

This suggests that "this compound" may be an internal compound code not yet disclosed in scientific literature, a novel proprietary molecule, or potentially a misnomer. Without publicly available data on its biological target, mechanism of action, or established assays, it is not possible to provide specific application notes or detailed protocols as requested.

To proceed, further information regarding the specific biological target and the intended screening application of this compound is required. However, based on the general principles of HTS assay development, a generic framework can be provided. The following sections outline the typical components of application notes and protocols for a hypothetical compound in a high-throughput screening context.

Section 1: Compound Profile (Hypothetical)

This section would typically provide a summary of the compound's known properties. Since no data exists for this compound, this remains a template.

Table 1: Hypothetical Quantitative Data for this compound

| Parameter | Value | Assay Conditions |

| Target | e.g., Kinase X | Biochemical Assay |

| IC50 | e.g., 50 nM | 10 µM ATP, 30 min incubation |

| EC50 | e.g., 200 nM | Cell-based reporter assay |

| Cytotoxicity (CC50) | > 50 µM | HEK293 cells, 24 hr incubation |

| Solubility | e.g., 100 µM | Aqueous buffer, pH 7.4 |

Section 2: Signaling Pathway (Illustrative Example)

Assuming this compound is an inhibitor of a kinase within a signaling cascade, a diagram of that pathway would be essential. Below is a representative diagram for a generic MAP Kinase signaling pathway, a common target in drug discovery.

Caption: Hypothetical signaling pathway for this compound.

Section 3: High-Throughput Screening Protocol (Generic Template)

This section provides a generalized protocol for a cell-based reporter assay, a common format for HTS. This would need to be adapted based on the specific target and assay technology.

Objective: To identify inhibitors of the target pathway using a luciferase-based reporter gene assay in a 384-well format.

Materials:

-

HEK293 cells stably expressing the reporter construct

-

Assay medium: DMEM, 0.5% FBS, 1% Pen/Strep

-

Compound plates with this compound and other test compounds

-

Luciferase assay reagent

-

384-well white, solid-bottom assay plates

Protocol:

-

Cell Seeding:

-

Harvest and resuspend HEK293 reporter cells in assay medium to a final concentration of 1 x 10^5 cells/mL.

-

Dispense 20 µL of the cell suspension into each well of the 384-well assay plates.

-

Incubate the plates for 4-6 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Addition:

-

Using an acoustic liquid handler, transfer 20 nL of compound from the source plates to the assay plates.

-

Include appropriate controls: positive control (known inhibitor) and negative control (DMSO vehicle).

-

-

Incubation:

-

Incubate the assay plates for 16-24 hours at 37°C, 5% CO2.

-

-

Signal Detection:

-

Equilibrate the assay plates and luciferase reagent to room temperature.

-

Add 20 µL of luciferase reagent to each well.

-

Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

-

Read the luminescence signal on a compatible plate reader.

-

Data Analysis:

-

Normalize the data to the plate controls.

-

Calculate the percent inhibition for each compound concentration.

-

Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

Section 4: Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a high-throughput screening campaign.

Caption: General workflow for a high-throughput screening assay.

While specific details for this compound are unavailable, this document provides a foundational template for creating application notes and protocols for a novel compound in a high-throughput screening setting. To generate a specific and actionable document for this compound, it is imperative to have information regarding its molecular target, mechanism of action, and any preliminary experimental data. Researchers and drug development professionals are advised to consult internal documentation or the primary source of the compound for this critical information.

Application Notes and Protocols for Measuring the Bioactivity of MC2590, a Potent and Selective CDK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the biological activity of MC2590, a hypothetical, potent, and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The protocols detailed below cover both biochemical and cell-based assays to characterize the potency, mechanism of action, and cellular effects of this compound and other similar compounds.

Introduction to CDK9 as a Therapeutic Target

Cyclin-Dependent Kinase 9 (CDK9) is a critical enzyme in the regulation of gene transcription. It is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][2] In this complex, CDK9, along with its cyclin partner (typically Cyclin T1), phosphorylates the C-terminal domain of RNA Polymerase II (Pol II). This phosphorylation event releases Pol II from a paused state, allowing for the productive elongation of mRNA transcripts for a wide range of genes, including many that are crucial for cancer cell survival, such as the anti-apoptotic protein Mcl-1 and the proto-oncogene c-Myc.[1]

Due to its central role in promoting the expression of these key survival factors, the dysregulation of CDK9 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[1][3] Inhibitors of CDK9, like the hypothetical this compound, are being investigated as potential anti-cancer agents.

Quantitative Data Summary

The following table provides a summary of hypothetical bioactivity data for this compound, alongside publicly available data for other known CDK9 inhibitors for comparative purposes.

| Compound | Biochemical IC50 (nM) (CDK9/CycT1) | Cell-Based IC50 (nM) (MOLT-4 Cells) | Reference |

| This compound (Hypothetical) | 5 | 50 | N/A |

| NVP-2 | < 0.514 | 9 | [1] |

| SNS-032 | 4 | 173 | [1] |

| Atuveciclib (BAY-1143572) | 6 | Not specified for MOLT-4 | [3] |

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the CDK9 signaling pathway and a typical experimental workflow for characterizing a novel CDK9 inhibitor.

Caption: The CDK9 signaling pathway in transcription elongation.

Caption: Experimental workflow for characterizing a CDK9 inhibitor.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Assay)

This protocol is designed to measure the direct inhibitory effect of this compound on the kinase activity of recombinant CDK9/Cyclin T1. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[4][5]

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme (BPS Bioscience or similar)

-

Kinase substrate (e.g., a peptide substrate for CDK9)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase assay buffer (component of the kit or prepared separately)

-

This compound compound

-

DMSO

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 1 mM). Further dilute this series in kinase assay buffer to achieve a 4x final assay concentration. The final DMSO concentration should not exceed 1%.[1]

-

Enzyme and Substrate Preparation:

-

Prepare a 4x solution of CDK9/Cyclin T1 enzyme in kinase assay buffer. The optimal concentration should be determined empirically through an enzyme titration.

-

Prepare a 2x solution of the kinase substrate and ATP in kinase assay buffer. A common ATP concentration to use is 10 µM, which is often near the Km for many kinases.[1]

-

-

Assay Plate Setup:

-

Add 2.5 µL of the 4x this compound dilutions to the wells of a 384-well plate.

-

Include positive control wells (DMSO vehicle only) and negative control wells (no enzyme).[1]

-

-

Kinase Reaction:

-

Initiate the reaction by adding 2.5 µL of the 4x CDK9/Cyclin T1 solution to all wells except the negative controls.

-

Immediately add 5 µL of the 2x substrate/ATP mixture to all wells. The final reaction volume will be 10 µL.[1]

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

-

Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]

-

Read the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the positive (0% inhibition) and negative (100% inhibition) controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

-

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line known to be sensitive to CDK9 inhibition (e.g., MOLT-4, HCT-116, MCF-7)

-

Complete cell culture medium

-

This compound compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., acidic isopropanol (B130326) or DMSO)

-

96-well clear flat-bottom plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 72 hours (or a desired time point) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 3: Target Engagement Assay (Western Blot for p-RNA Pol II)

This protocol confirms that this compound is inhibiting CDK9 within the cells by measuring the phosphorylation of its direct substrate, the C-terminal domain of RNA Polymerase II.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound compound

-

DMSO

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-RNA Pol II (Ser2), anti-total RNA Pol II, and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (and a vehicle control) for a short duration (e.g., 2-6 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-RNA Pol II) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-RNA Pol II signal (normalized to total RNA Pol II or GAPDH) indicates successful target engagement by this compound.

These protocols provide a robust framework for the initial characterization of a novel CDK9 inhibitor. Further studies, such as apoptosis assays and in vivo xenograft models, would be necessary for a more complete understanding of its therapeutic potential.

References

Application Notes and Protocols for MC2590: Inducing a Specific Cellular Response

Topic: MC2590 for Inducing a Specific Cellular Response Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the compound "this compound" in scientific literature and public databases did not yield any specific information. The following application notes and protocols are presented as a generalized template. The experimental details, expected outcomes, and safety information are hypothetical and should be replaced with actual data once available for this compound. Researchers must consult specific literature and safety data sheets pertaining to this compound before commencing any experimental work.

Introduction

This compound is a novel small molecule compound that has been identified as a potent modulator of [Specify Target Pathway, e.g., the MAPK/ERK signaling pathway ]. These application notes provide a comprehensive overview of this compound, including its mechanism of action, protocols for its use in cell-based assays, and guidelines for data analysis. The information is intended to assist researchers in utilizing this compound to investigate its effects on cellular responses and to explore its potential therapeutic applications.

Mechanism of Action

This compound is hypothesized to exert its cellular effects by [Describe the proposed mechanism, e.g., selectively inhibiting the phosphorylation of MEK1/2, thereby preventing the activation of ERK1/2 ]. This inhibition leads to the downstream regulation of transcription factors and cellular processes involved in [Mention cellular processes, e.g., cell proliferation, differentiation, and apoptosis ]. The precise molecular interactions and the full spectrum of its activity are currently under investigation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preliminary studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay Type | IC50 / EC50 (nM) | Maximum Effect (%) |

| [e.g., HeLa] | [e.g., Cell Viability (MTT)] | [e.g., 50] | [e.g., 85% inhibition] |

| [e.g., A549] | [e.g., Target Inhibition (p-ERK)] | [e.g., 15] | [e.g., 95% inhibition] |

| [e.g., MCF-7] | [e.g., Apoptosis (Caspase-3)] | [e.g., 100] | [e.g., 60% induction] |

Table 2: Dose-Response Relationship of this compound in [Specify Cell Line]

| Concentration (nM) | Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | 5.2 |

| 1 | 98 | 4.8 |

| 10 | 85 | 6.1 |

| 50 | 52 | 5.5 |

| 100 | 25 | 4.9 |

| 500 | 12 | 3.7 |

Experimental Protocols

Cell Culture and Treatment

Materials:

-

This compound (stock solution in DMSO)

-

Cell line of interest (e.g., HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

96-well and 6-well cell culture plates

-

Trypsin-EDTA

Protocol:

-

Culture cells in T-75 flasks until they reach 80-90% confluency.

-

Harvest cells using Trypsin-EDTA and seed them into appropriate plates (e.g., 5,000 cells/well for a 96-well plate for viability assays; 2 x 10^5 cells/well for a 6-well plate for western blotting).

-

Allow cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (0.1% DMSO).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Cell Viability Assay (MTT Assay)

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

After the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Target Pathway Analysis

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

After treatment, wash the cells in the 6-well plates twice with cold PBS.

-

Lyse the cells with 100 µL of cold RIPA buffer per well.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

Caption: Proposed signaling pathway of this compound action.

Caption: General experimental workflow for this compound.

Troubleshooting & Optimization

improving MC2590 solubility for experiments

Welcome to the technical support center for MC2590. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the solubilization and use of this compound in various experimental settings.

| Issue | Potential Cause | Recommended Solution |

| This compound precipitates out of solution upon addition to aqueous media (e.g., cell culture media). | The compound has low aqueous solubility and is crashing out of the initial solvent. | 1. Optimize the concentration of the organic solvent: Use a higher concentration of a stock solution in an organic solvent like DMSO and add it to the aqueous medium with vigorous vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically ≤ 0.5% for cell-based assays).[1][2] 2. Employ a co-solvent system: A mixture of solvents can sometimes maintain solubility better than a single solvent.[3][4] 3. Utilize solubilizing agents: Consider the use of surfactants or cyclodextrins to enhance aqueous solubility.[3][5] |

| Inconsistent results are observed between experiments. | Variability in the preparation of the this compound solution. | 1. Standardize the solubilization protocol: Ensure consistent solvent, temperature, and mixing time for every experiment. 2. Prepare fresh solutions: Do not use old stock solutions where the compound may have degraded or precipitated. 3. Verify the concentration: If possible, analytically verify the concentration of your final working solution. |

| Low bioavailability or efficacy is observed in in vivo studies. | Poor solubility leading to inadequate absorption. | 1. Formulation development: Consider formulating this compound in a suitable vehicle for in vivo administration, such as a microemulsion, nanosuspension, or a solution with co-solvents and surfactants.[4][5][6] 2. Particle size reduction: Techniques like micronization can increase the surface area and improve the dissolution rate.[3][4][6][7] |

| Visible particles or cloudiness in the final working solution. | Incomplete dissolution of this compound. | 1. Increase sonication time: Sonication can help break down aggregates and improve dispersion.[1] 2. Gentle warming: Cautiously warm the solution, but be mindful of the compound's stability at higher temperatures. 3. Filter the solution: Use a sterile filter (e.g., 0.22 µm) to remove any undissolved particles, but be aware that this may reduce the final concentration of the compound. |

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is a common starting solvent for preparing high-concentration stock solutions of poorly soluble compounds.[2] For in vivo studies, the choice of solvent will depend on the route of administration and toxicity considerations. A co-solvent system, such as a mixture of DMSO, polyethylene (B3416737) glycol (PEG), and saline, is often employed.[4]

Q2: What is the maximum recommended final concentration of DMSO in cell-based assays?

A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v).[2] It is crucial to include a vehicle control (media with the same concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q3: How can I improve the solubility of this compound in aqueous buffers for biochemical assays?

A3: Several strategies can be employed:

-

pH adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.

-

Use of co-solvents: Adding a small percentage of an organic co-solvent like ethanol (B145695) or glycerol (B35011) can increase solubility.[4]

-

Inclusion of surfactants: Non-ionic surfactants such as Tween-20 or Triton X-100 at low concentrations (above their critical micelle concentration) can aid in solubilization.[3]

Q4: Can I sonicate my this compound solution to aid dissolution?

A4: Yes, sonication is a useful technique to break down particle aggregates and enhance the rate of dissolution.[1] However, prolonged sonication can generate heat, so it is advisable to sonicate in short bursts in an ice bath to prevent thermal degradation of the compound.

Q5: Are there any formulation strategies to improve the oral bioavailability of this compound?

A5: For poorly soluble compounds like this compound, several formulation approaches can enhance oral bioavailability:

-

Solid dispersions: Dispersing the drug in a hydrophilic carrier can improve its dissolution rate.[3]

-

Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area for dissolution.[5]

-

Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

-

Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

-

Dissolution:

-

Vortex the tube vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes.

-

Visually inspect the solution for any undissolved particles. If necessary, repeat the vortexing and sonication steps.

-

-

Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended for the compound's stability.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Pre-warming: Pre-warm the cell culture medium to 37°C.

-

Dilution:

-

Perform a serial dilution of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.

-

For each dilution step, add the this compound solution to the medium and immediately vortex or pipette vigorously to ensure rapid and uniform mixing. This helps to prevent precipitation.

-

-

Final Concentration: Ensure the final concentration of DMSO in the working solutions does not exceed the tolerated level for your specific cell line (typically ≤ 0.5%).

-

Application: Add the freshly prepared working solutions to your cell cultures. Include a vehicle control containing the same final concentration of DMSO.

Visualizations

Caption: Hypothetical signaling pathway inhibited by this compound.

Caption: Workflow for preparing and testing this compound solutions.

Caption: Decision tree for selecting a solubilization strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijmsdr.org [ijmsdr.org]

- 4. ijpbr.in [ijpbr.in]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. journals.stmjournals.com [journals.stmjournals.com]

troubleshooting MC2590 experimental variability

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the hypothetical cancer cell line MC2590. Our goal is to help researchers, scientists, and drug development professionals minimize experimental variability and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended protocol for thawing and culturing this compound cells?

A1: Proper thawing and initial culturing are critical for cell viability and consistent experimental outcomes. Upon receiving the cells on dry ice, it is recommended to store them in liquid nitrogen for at least two days to allow any trapped CO2 to dissipate. When ready to culture, thaw the vial rapidly in a 37°C water bath until about 80% thawed. Transfer the cells to a conical tube containing pre-warmed culture medium, centrifuge to pellet the cells, and then resuspend them in fresh medium in a T25 flask. It's advisable to replace the medium after 24 hours and passage the cells at least once before using them in experiments.[1]